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Compound of Interest

Compound Name: 2-Methyl-3-(methylthio)furan

Cat. No.: B1580562

For Researchers, Scientists, and Drug Development
Professionals

These application notes provide a comprehensive overview of the use of 2-Methyl-3-
(methylthio)furan in sensory analysis studies. This document includes its sensory profile,
guantitative data, and detailed protocols for its evaluation, intended for professionals in
research, scientific, and drug development fields.

Introduction

2-Methyl-3-(methylthio)furan (CAS No. 63012-97-5) is a potent, sulfur-containing heterocyclic
furan derivative that plays a significant role in the flavor and fragrance industry.[1][2] Its
complex and powerful aroma profile makes it a key component in the formulation of savory
flavors, particularly those mimicking cooked meat and other complex food aromas.[1][2]
Understanding its sensory characteristics is crucial for its effective application in food products,
beverages, and potentially in pharmaceutical formulations to mask undesirable tastes.

Sensory Profile

2-Methyl-3-(methylthio)furan is characterized by a multifaceted aroma and flavor profile. Its
sensory attributes are highly dependent on its concentration.

Odor Profile: The primary odor characteristic is sulfurous and meaty.[1][2] At different dilutions,
it exhibits a range of nuances, including:
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» High Concentrations: Pungent, sulfurous, and alliaceous.

o Lower Concentrations (e.g., 10% in triacetin): Beefy, cheesy, coffee, minty, and spicy notes

become more apparent.[1]

e Very Low Concentrations (e.g., 1% in propylene glycol): A meaty, brothy aroma with nuances

of mustard and coffee emerges as it dries down.[1]

Flavor Profile: The taste of 2-Methyl-3-(methylthio)furan is predominantly meaty and spicy.[1]

At concentrations of 0.10 - 0.40 ppm, it is described as having mild meaty and spicy notes with

slight solvent-like, coffee, nutty, and cheesy undertones.[1]

Quantitative Sensory Data

The following tables summarize the available quantitative and semi-quantitative data for 2-

Methyl-3-(methylthio)furan.

Table 1. Physicochemical and Organoleptic Properties

Property Value Reference
CAS Number 63012-97-5 [1]
Molecular Formula C6H80S [2]
Molecular Weight 128.19 g/mol [2]
Appearance Colorless to pale yellow liquid [1]
Odor Type Sulfurous, Meaty [1]

15 ppm for sulfurous, fishy,
Taste Threshold meaty, salmon and tuna-like

with a slight roasted nuance

[3]

FEMA Number 3949

[4]

Table 2: Descriptive Sensory Profile at Different Concentrations
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. . Olfactory Flavor
Concentration Matrix . . Reference
Descriptors Descriptors

Beefy, cheese,
10.00 % Triacetin coffee, minty, Not specified [1]

spicy

Spicy, pungent,
alliaceous,
sulfurous, drying
1.00 % Propylene Glycol to a meaty, Not specified [1]
brothy aroma
with mustard and

coffee nuances

Mild meaty,
spicy, slightly

0.10 - 0.40 ppm Not specified Not specified solvent-like with [1]
coffee, nutty, and

cheesy nuances

Table 3: Suggested Usage Levels in Flavor Applications
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Suggested Level m) in finished
Food Application 99 (ppm)

product
Bacon Flavors 25
Roast Beef Flavors 100
Chicken Flavors 50
Ham Flavors 50
Lamb Flavors 50
Liver Flavors 10
Pork Flavors 100+
Crab Flavors 10
Lobster Flavors up to 30
Seaweed Flavors 1
Shrimp Flavors 20
Tuna Flavors 10
Almond Flavors 1
Hazelnut Flavors 8

Note: These levels are suggestions for flavors intended to be dosed at 0.05% in the final
product.

Experimental Protocols
Protocol for Descriptive Sensory Analysis

This protocol outlines a method for a trained sensory panel to identify and quantify the sensory
attributes of 2-Methyl-3-(methylthio)furan.

4.1.1. Materials

o 2-Methyl-3-(methylthio)furan (high purity)
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e Odorless solvent (e.g., propylene glycol, triacetin, or deodorized mineral oil)
e Glass vials with PTFE-lined caps

o Graduated pipettes and syringes

e Sensory evaluation booths with controlled lighting and ventilation

» Deionized water for rinsing

» Unsalted crackers for palate cleansing

e Sensory evaluation software or standardized ballots

4.1.2. Panelist Selection and Training

o Select 8-12 panelists with demonstrated sensory acuity and experience in descriptive
analysis.

e Conduct training sessions to familiarize panelists with the aroma and flavor profile of 2-
Methyl-3-(methylthio)furan and reference standards for key attributes (e.g., "meaty,"

spicy").

"sulfurous,

4.1.3. Sample Preparation

Prepare a stock solution of 2-Methyl-3-(methylthio)furan in the chosen solvent.

Create a series of dilutions from the stock solution to cover a range of intensities, from just
above the detection threshold to a strong, but not overwhelming, level.

Present samples in coded, identical vials to prevent bias.

4.1.4. Evaluation Procedure

Panelists evaluate samples in individual sensory booths.

For aroma evaluation, panelists sniff the headspace of the vial.
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For flavor evaluation, the compound can be incorporated into a neutral base (e.g., unsalted
broth, mashed potatoes) at various concentrations.

Panelists rate the intensity of each identified attribute on a structured scale (e.g., a 15-point
intensity scale).

Panelists should rinse with deionized water and eat an unsalted cracker between samples.

4.1.5. Data Analysis

Analyze the intensity ratings for each attribute using statistical methods such as Analysis of
Variance (ANOVA) to determine significant differences between samples.

Generate a sensory profile (spider web plot) to visualize the aroma and flavor characteristics.

Protocol for Gas Chromatography-Olfactometry (GC-O)

GC-0 is a powerful technique to identify the specific odor-active compounds in a sample.
4.2.1. Materials and Instrumentation

e Gas chromatograph (GC) equipped with a sniffing port (olfactometry port) and a mass
spectrometer (MS) or flame ionization detector (FID).

e Capillary GC column suitable for flavor analysis (e.g., DB-WAX, VF-5MS).
o Sample of interest containing 2-Methyl-3-(methylthio)furan.

o Humidifier for the sniffing port air supply.

o Data acquisition system for both detector and olfactometry data.

4.2.2. Sample Preparation

o For liquid samples, utilize solvent-assisted flavor evaporation (SAFE) or solid-phase
microextraction (SPME) to isolate volatile compounds.[5]

e For solid samples, headspace SPME is a common technique.[6]
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o Care must be taken during sample preparation to avoid oxidation or thermal degradation of
sulfur compounds.[5]

4.2.3. GC-O Analysis
« Inject the prepared sample extract into the GC.

o The effluent from the GC column is split between the detector (MS or FID) and the sniffing
port.

o Atrained panelist (or panel) sniffs the effluent from the sniffing port and records the time,
duration, and description of each odor perceived.

o The detector simultaneously records the chemical information of the eluting compounds.
4.2.4. Data Analysis

» Correlate the retention times of the perceived odors with the retention times of the peaks
from the detector.

« ldentify the compounds responsible for the odors by mass spectrometry.

e Techniques like Aroma Extract Dilution Analysis (AEDA) or CharmAnalysis™ can be used to
determine the relative odor potency of the compounds.[5][7]

Visualizations

The following diagrams illustrate the workflows and relationships described in these application

notes.

Sample Preparation
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Click to download full resolution via product page

Caption: Workflow for Descriptive Sensory Analysis.
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Caption: Gas Chromatography-Olfactometry (GC-O) Experimental Workflow.
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Caption: Sensory Attributes of 2-Methyl-3-(methylthio)furan.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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